Hexadecanoic acid, 3,7,11,15-tetramethyl-, methyl ester, also known as 3,7,11,15-tetramethylhexadecanoic acid, is a multi-branched fatty acid that has been the subject of various studies due to its unique structure and potential applications in medical research and diagnostics. The interest in this compound stems from its occurrence in certain pathological conditions and its utility as a tracer in imaging techniques.
Its structure consists of a 16-carbon chain with four methyl branches at positions 3, 7, 11, and 15. The carboxylic acid group of phytanic acid is esterified with a methyl group (-CH3), forming the methyl ester. This branched structure distinguishes it from straight-chain fatty acids and influences its physical and chemical properties. []
In the field of medical diagnostics, beta-methyl[1-11C]heptadecanoic acid has shown promise as a new myocardial metabolic tracer for PET. The preliminary evaluation of this compound included biodistribution studies in rats and dogs, as well as imaging of normal and infarcted canine hearts. The studies demonstrated significant uptake in the heart, with the ability to distinguish areas of diminished uptake corresponding to regions of infarction. This suggests its potential application in the diagnosis and assessment of heart diseases, particularly in identifying areas affected by myocardial infarction1.
Another significant application of 3,7,11,15-tetramethylhexadecanoic acid is in the study of Refsum's syndrome, a rare genetic disorder characterized by the accumulation of phytanic acid. Substantial proportions of this multi-branched fatty acid were found in the tissues of a human who had died of Refsum's syndrome, including the kidney, liver, heart muscle, brain, and sciatic nerve. This was not the case in corresponding normal control tissues. The identification of this compound in affected tissues was confirmed through gas-liquid chromatography and mass and infrared spectrometric analyses. These findings support the role of 3,7,11,15-tetramethylhexadecanoic acid in the pathology of Refsum's syndrome and may contribute to a better understanding of the disease's metabolic disruptions2.
The mechanism of action of 3,7,11,15-tetramethylhexadecanoic acid is not fully elucidated; however, its structural modifications suggest a role in metabolic processes. For instance, the insertion of a methyl group in beta-methyl[1-11C]heptadecanoic acid inhibits beta oxidation, which is a key step in fatty acid metabolism. This modification allows the compound to be used as a tracer for myocardial metabolism in positron emission tomography (PET) imaging. The tracer exhibits remarkable uptake in the heart tissue, peaking at around 16-18 minutes and maintaining stable activity levels, making it a potential tool for assessing and quantifying free fatty acid metabolism in the heart1.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2